molecular formula C12H11ClN2O4 B13996276 2-Chloro-5-methoxy-1,6-dimethyl-4-nitro-1H-indole-3-carbaldehyde CAS No. 73355-51-8

2-Chloro-5-methoxy-1,6-dimethyl-4-nitro-1H-indole-3-carbaldehyde

Cat. No.: B13996276
CAS No.: 73355-51-8
M. Wt: 282.68 g/mol
InChI Key: NGNFMMLIKBTWET-UHFFFAOYSA-N
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Description

2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by its unique structure, which includes a chloro, methoxy, dimethyl, and nitro group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the electrophilic substitution reaction on the indole ring, followed by functional group modifications. For instance, starting with an indole derivative, chlorination, methoxylation, methylation, and nitration can be sequentially performed under controlled conditions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carboxylic acid.

    Reduction: Formation of 2-chloro-5-methoxy-1,6-dimethyl-4-amino-indole-3-carbaldehyde.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde depends on its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde: Lacks the chloro group, affecting its substitution reactions.

    2-chloro-1,6-dimethyl-4-nitro-indole-3-carbaldehyde: Lacks the methoxy group, influencing its electronic properties and reactivity.

Uniqueness

The unique combination of chloro, methoxy, dimethyl, and nitro groups in 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

73355-51-8

Molecular Formula

C12H11ClN2O4

Molecular Weight

282.68 g/mol

IUPAC Name

2-chloro-5-methoxy-1,6-dimethyl-4-nitroindole-3-carbaldehyde

InChI

InChI=1S/C12H11ClN2O4/c1-6-4-8-9(7(5-16)12(13)14(8)2)10(15(17)18)11(6)19-3/h4-5H,1-3H3

InChI Key

NGNFMMLIKBTWET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N2C)Cl)C=O)C(=C1OC)[N+](=O)[O-]

Origin of Product

United States

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